Forigerimod vs. Lupuzor (P140 in Mannitol): Phase IIb Head-to-Head Excipient Comparison Reveals 45% Lower Responder Rate with Trehalose
In two separate Phase IIb multicenter, randomized, placebo-controlled trials evaluating the identical P140 peptide (200 µg/month plus standard of care), the formulation containing trehalose as excipient (Forigerimod) demonstrated substantially inferior clinical efficacy compared to the mannitol-formulated version (Lupuzor). The responder rate measured by SRI score at study endpoint was 34% for Forigerimod (trehalose) versus 62% for Lupuzor (mannitol), representing a 45% relative reduction in response [1]. This difference is mechanistically attributed to trehalose being a known inducer of autophagy, which directly antagonizes the autophagy-inhibitory therapeutic action of the P140 peptide [1].
| Evidence Dimension | Responder Rate (SRI Score) |
|---|---|
| Target Compound Data | 34% (P140 in trehalose/Forigerimod) |
| Comparator Or Baseline | 62% (P140 in mannitol/Lupuzor) |
| Quantified Difference | 45% relative reduction (62% → 34%) |
| Conditions | Phase IIb multicenter, randomized, placebo-controlled trials; 200 µg P140/month plus standard of care; SLE patients with clinical SLEDAI-2K scores >6 |
Why This Matters
This data demonstrates that excipient selection is not interchangeable—trehalose-formulated Forigerimod is pharmacodynamically inferior to mannitol-formulated Lupuzor for SLE research applications, directly informing formulation-specific procurement decisions.
- [1] Zimmer R, Wallace DJ, Muller S. Randomized, Double-Blind, Placebo-Controlled Studies of P140 Peptide in Mannitol (Lupuzor) and Trehalose (Forigerimod) in Patients with SLE. ACR Meeting Abstracts. 2012; Abstract 2620. View Source
